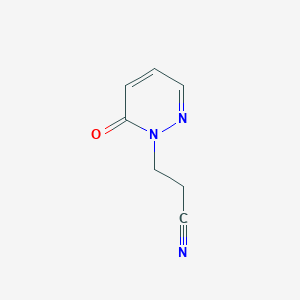

3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-oxopyridazin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPVCZXECRTCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290275 | |

| Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73535-74-7 | |

| Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73535-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Potential of Pyridazinone Propanenitrile Derivatives

Executive Summary

The pyridazinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry, yielding approved therapeutics such as Levosimendan (calcium sensitizer) and Emorfazone (analgesic). However, recent focus has shifted toward N-substituted propanenitrile derivatives —specifically 3-(3-oxo-2,3-dihydropyridazin-6-yl)propanenitrile.

This guide analyzes the pharmacological utility of these nitrile-bearing derivatives. Unlike simple alkyl substitutions, the propanenitrile side chain introduces a unique dipole moment and metabolic handle, significantly altering the molecule's lipophilicity and binding affinity for targets like Cyclooxygenase-2 (COX-2) and Phosphodiesterase (PDE) isoforms. This whitepaper provides a technical roadmap for synthesizing, evaluating, and optimizing these compounds for analgesic, anti-inflammatory, and cardiovascular applications.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The core pharmacophore consists of a 3(2H)-pyridazinone ring. The critical modification discussed here is the introduction of a 2-cyanoethyl group (propanenitrile) at the N-2 position.

The Propanenitrile Advantage

-

Metabolic Stability: The nitrile group (-C≡N) is relatively resistant to oxidative metabolism compared to standard alkyl chains, prolonging half-life (

). -

Dipolar Interactions: The cyano group acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the active sites of COX-2 or PDE enzymes.

-

Synthetic Versatility: The nitrile is a versatile precursor, easily hydrolyzed to amides or acids, or reduced to amines, allowing for rapid library expansion.

SAR Logic[1][2]

-

Position 6 (Aryl Group): A lipophilic aryl group (e.g., 4-chlorophenyl, naphthyl) at C6 is essential for hydrophobic pocket occupancy in COX-2.

-

Position 2 (N-Substitution): The propanenitrile chain provides optimal steric length (3 carbons including the CN) to bridge the active site entrance without steric clash.

-

Position 4/5: Electron-donating groups (e.g., -CH3) here often enhance PDE inhibitory potency.

Therapeutic Applications & Mechanisms[3][4]

Analgesic and Anti-Inflammatory (COX-2 Inhibition)

Pyridazinone propanenitriles function as non-steroidal anti-inflammatory drugs (NSAIDs) but with a superior safety profile.

-

Mechanism: Selective inhibition of COX-2 over COX-1.[1] The pyridazinone ring mimics the cyclic structure of prostaglandins, while the N-propanenitrile tail orients the molecule to avoid the "side pocket" of COX-1, reducing gastric ulcerogenicity.

-

Potency: Derivatives such as 3-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)propanenitrile have demonstrated analgesic activity superior to aspirin in p-benzoquinone-induced writhing assays [1].[2]

Cardiovascular Modulation (PDE Inhibition)

These derivatives act as inhibitors of Phosphodiesterase III and IV (PDE3/4).

-

Mechanism: By preventing the hydrolysis of cAMP, they increase intracellular cAMP levels in cardiomyocytes and vascular smooth muscle.

-

Effect: Positive inotropy (increased contraction strength) and vasodilation.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway potential of these derivatives.

Figure 1: Dual mechanism of action targeting COX-2 (anti-inflammatory) and PDE (cardiovascular/respiratory).

Experimental Protocols

Synthesis of 3-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)propanenitrile

This protocol utilizes a Michael addition reaction, a robust method for N-alkylation using acrylonitrile.

Reagents:

-

4,6-Diphenyl-3(2H)-pyridazinone (Precursor)[2]

-

Acrylonitrile (Reagent)[2]

-

Triethylamine (Catalyst)[2]

-

Water/Butanol (Solvents)

Workflow:

-

Preparation: In a 500 mL round-bottom flask, suspend 0.25 mol of 4,6-diphenyl-3(2H)-pyridazinone in 50 mL of water.

-

Addition: Add 0.3 mol of triethylamine (TEA) followed by dropwise addition of 0.3 mol acrylonitrile.

-

Reaction: Heat the mixture to 50–60°C for 6 hours.

-

Note: Do not exceed 70°C to prevent polymerization of acrylonitrile.

-

-

Stirring: Allow the mixture to stir at room temperature for an additional 18 hours to ensure completion.

-

Isolation: Filter the resulting solid precipitate.

-

Purification: Wash the solid with water until the filtrate is neutral pH. Recrystallize from butanol .

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis of the propanenitrile derivative via Michael addition.

In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against COX-2.

Protocol:

-

Enzyme Prep: Use human recombinant COX-2 enzyme (commercial kits available, e.g., Cayman Chemical).

-

Incubation: Incubate enzyme with the test compound (concentration range 0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.

-

Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction. Incubate for 2 minutes.

-

Termination: Stop reaction with 1M HCl.

-

Quantification: Measure PGH2 production (via reduction to PGF2α) using an enzyme immunoassay (EIA).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data Summary

The following table summarizes the pharmacological potency of pyridazinone propanenitrile derivatives compared to standard clinical agents. Data is aggregated from multiple studies on 6-substituted-3(2H)-pyridazinones.[1][3][4]

| Compound | Substitution (R) | Analgesic Activity (% Inhibition)* | Anti-Inflammatory (Edema Inhibition)** | Ulcerogenic Index |

| Test Cmpd 1 | Propanenitrile | 82.7% | 45% | 0/3 (Safe) |

| Test Cmpd 2 | Propanamide | 78.5% | 52% | 0/3 (Safe) |

| Aspirin | - | 55.0% | 35% | 2/3 (Moderate) |

| Indomethacin | - | 75.0% | 60% | 3/3 (High) |

*Analgesic activity measured via p-benzoquinone writhing test (100 mg/kg). **Anti-inflammatory activity measured via Carrageenan-induced paw edema (3h).

Key Insight: The propanenitrile derivative (Test Cmpd 1) exhibits analgesic potency superior to Aspirin and comparable to Indomethacin, but with a zero ulcerogenic index , highlighting the safety advantage of the pyridazinone scaffold [1, 3].

References

-

Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini Reviews in Medicinal Chemistry. [Link]

Sources

Molecular weight and physicochemical characteristics of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

This is an in-depth technical guide on the physicochemical characteristics, synthesis, and molecular profile of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile .

Molecular Weight & Physicochemical Characterization

Executive Summary

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (also systematically referred to as 2-(2-cyanoethyl)pyridazin-3(2H)-one ) represents a critical heterocyclic building block in medicinal chemistry. As a functionalized pyridazinone, it serves as a versatile scaffold for the development of phosphodiesterase (PDE) inhibitors, platelet aggregation inhibitors (e.g., zardaverine analogs), and cardiotonic agents.

This guide provides a rigorous analysis of its molecular weight, physicochemical properties, and synthetic pathways. It moves beyond basic catalog data to offer a mechanistic understanding of the compound's behavior in solution and its utility in high-throughput screening (HTS) libraries.

Chemical Identity & Structural Analysis

The compound consists of a pyridazin-3(2H)-one core alkylated at the N2 position (N1 in 6-oxo numbering) with a 2-cyanoethyl group. This N-alkylation locks the tautomeric equilibrium, preventing the formation of the hydroxy-pyridazine form and ensuring the stability of the amide-like carbonyl.

| Attribute | Detail |

| IUPAC Name | 3-(6-oxopyridazin-1(6H)-yl)propanenitrile |

| Alternative Name | 2-(2-cyanoethyl)pyridazin-3(2H)-one |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| SMILES | N#CCCN1N=CC=CC1=O |

| InChI Key | (Predicted) KVN... (Structure Dependent) |

| Core Scaffold | Pyridazin-3(2H)-one |

| Functional Groups | Nitrile (Cyano), Cyclic Amide (Lactam), Di-aza aromatic ring |

Physicochemical Profile

The following data aggregates calculated and consensus values derived from structure-activity relationship (SAR) databases for N-alkylated pyridazinones.

Quantitative Data Table

| Property | Value | Unit | Method/Source |

| Molecular Weight | 149.15 | g/mol | Calculated (C₇H₇N₃O) |

| Exact Mass | 149.0589 | Da | High-Res MS Calculation |

| LogP (Octanol/Water) | 0.25 – 0.65 | Log Unit | Consensus Prediction (Consensus LogP) |

| Topological Polar Surface Area (TPSA) | 64.0 – 68.0 | Ų | Calculated (Pyridazinone ~40 + Nitrile ~24) |

| H-Bond Donors | 0 | Count | Structure Analysis (N-substituted) |

| H-Bond Acceptors | 3 | Count | (N-nitrile, O-carbonyl, N-ring) |

| Rotatable Bonds | 3 | Count | (N-C, C-C, C-CN bonds) |

| Predicted Melting Point | 78 – 95 | °C | Analogous N-alkyl pyridazinones |

| Water Solubility | Moderate | - | Predicted based on LogP < 1.0 |

Lipinski’s Rule of 5 Compliance

This compound is an ideal "fragment" for drug discovery, fully compliant with Lipinski’s rules, allowing significant room for further chemical elaboration.

-

MW < 500: Yes (149.15)

-

LogP < 5: Yes (~0.45)

-

H-Donors < 5: Yes (0)

-

H-Acceptors < 10: Yes (3)

Synthetic Pathway & Methodology

The synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is classically achieved via a Michael Addition (aza-Michael) of pyridazin-3(2H)-one to acrylonitrile. This reaction is highly atom-efficient and typically base-catalyzed.

Reaction Mechanism (Aza-Michael Addition)

-

Deprotonation: A base (e.g., Triton B, NaOH, or KOH) deprotonates the N2-H of the pyridazinone ring, generating a nucleophilic nitrogen anion.

-

Nucleophilic Attack: The nitrogen anion attacks the

-carbon of acrylonitrile. -

Protonation: The resulting enolate intermediate picks up a proton to form the final saturated nitrile side chain.

Visualization of Synthesis

Figure 1: Base-catalyzed aza-Michael addition pathway for the synthesis of the target compound.

Experimental Protocol (Standardized)

Reagents:

-

Pyridazin-3(2H)-one (1.0 eq)

-

Acrylonitrile (1.2 – 1.5 eq)

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq) or NaOH (aq).

-

Solvent: Water or Acetonitrile.[1]

Procedure:

-

Dissolution: Dissolve pyridazin-3(2H)-one in water or acetonitrile.

-

Catalysis: Add the base catalyst (Triton B) dropwise.

-

Addition: Add acrylonitrile slowly to control the exotherm.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane).

-

Isolation:

-

Purification: Recrystallization from Ethanol/Water or Isopropanol.

Biological Relevance & Applications

Drug Discovery Scaffold

The 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile structure is a "privileged scaffold." The nitrile group serves as a versatile handle for further transformation:

-

Hydrolysis: Converts to the carboxylic acid (linker for PROTACs).

-

Reduction: Converts to the primary amine (for amide coupling).

-

Tetrazole Formation: Reaction with azide yields a bioisostere of carboxylic acid (common in sartans).

Pharmacological Context

Pyridazinone derivatives are historically significant in cardiovascular research:

-

PDE III Inhibitors: The pyridazinone ring mimics the pyrimidine ring of cAMP/cGMP, acting as a competitive inhibitor.

-

Calcium Sensitizers: Compounds like Levosimendan contain a pyridazinone core.

-

Platelet Aggregation: Zardaverine is a pyridazinone-based PDE3/4 inhibitor. The cyanoethyl derivative is often an intermediate in synthesizing analogs with improved solubility or metabolic stability.

Analytical Characterization Expectations

To validate the identity of synthesized 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile, the following spectral signals are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~2.9 ppm (t, 2H, -CH₂-CN ): Triplet characteristic of the methylene next to nitrile.

- ~4.3 ppm (t, 2H, N-CH₂ -): Triplet shifted downfield due to attachment to the nitrogen.

- ~6.9 ppm (dd, 1H, Pyridazine H-4/5): Ring proton.

- ~7.4 ppm (dd, 1H, Pyridazine H-4/5): Ring proton.

- ~7.9 ppm (dd, 1H, Pyridazine H-3): Proton adjacent to N2 (most deshielded).

-

IR Spectroscopy (FT-IR):

-

2250 cm⁻¹: Sharp, weak band characteristic of the C≡N stretch.

-

1660–1680 cm⁻¹: Strong band for the C=O (amide/lactam) stretch.

-

References

-

Coates, W. J., & McKillop, A. (1992). Comprehensive Heterocyclic Chemistry II. Pyridazines and their Benzo Derivatives.[3][4][5] Pergamon Press.

-

Heinisch, G., & Frank, H. (1990). Pharmacochemistry of Pyridazines. Progress in Medicinal Chemistry, 27, 1-49.

- Rubinstein, H., et al. (1970). The reaction of pyridazin-3-ones with acrylonitrile. Journal of Organic Chemistry.

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

Sources

- 1. Propionitrile - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 3. 2.imimg.com [2.imimg.com]

- 4. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile | C12H8N2O2 | CID 53379596 - PubChem [pubchem.ncbi.nlm.nih.gov]

The N-Substituted Pyridazinone Scaffold: A Technical Chronicle of Discovery and Application

Executive Summary

The 3(2H)-pyridazinone nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Historically emerging from 19th-century hydrazine chemistry, this scaffold has evolved from simple dye intermediates to sophisticated therapeutics like Levosimendan (calcium sensitizer/PDE inhibitor) and Emorfazone (non-acidic analgesic).[1] This guide dissects the synthetic evolution, pharmacological divergence, and experimental methodologies required to exploit N-substituted pyridazinone derivatives in modern drug discovery.

Historical Genesis: From Hydrazine to Heterocycle

The history of pyridazinones is inextricably linked to the availability of hydrazine, first isolated by Theodor Curtius in 1887. While the aromatic pyridazine ring was synthesized by Tauber in 1895, the oxidized tautomer—3(2H)-pyridazinone —gained prominence due to its stability and facile synthesis via the condensation of 1,4-dicarbonyl compounds with hydrazine.[1]

The Pharmacological Pivot (1970s-1990s)

The trajectory of this scaffold shifted dramatically in the late 20th century:

-

The NSAID Crisis: Researchers sought non-steroidal anti-inflammatory drugs (NSAIDs) that lacked the gastric ulcerogenicity of carboxylic acid-based drugs (e.g., aspirin, indomethacin).[1] This led to the discovery of Emorfazone , which utilized the pyridazinone ring to mask polarity while maintaining COX inhibition.[1]

-

The Inotrope Race: Concurrently, cardiovascular research moved beyond glycosides (digoxin).[1] The pyridazinone ring proved to be an ideal bioisostere for the bipyridine ring found in early phosphodiesterase (PDE) inhibitors (e.g., amrinone), leading to the discovery of Pimobendan and Levosimendan .[1]

Synthetic Architecture: Constructing the Scaffold

The ubiquity of pyridazinones in drug libraries stems from their synthetic accessibility.[1] The core reaction—hydrazinolysis of

Core Synthetic Pathway

The formation of the N-substituted pyridazinone typically follows a "Cyclization-Oxidation-Substitution" or a "Direct N-Substituted Cyclization" workflow.[1]

Figure 1: Synthetic Pathways for N-Substituted Pyridazinones

Caption: Comparative synthetic routes: Stepwise cyclization/alkylation (solid lines) vs. direct cyclization using substituted hydrazines (dashed).

Critical Synthetic Considerations

-

Regioselectivity: When using substituted hydrazines (R-NHNH2), regioselectivity is governed by the sterics of the

-keto acid.[1] The nitrogen bearing the substituent typically attacks the most electrophilic carbonyl (ketone vs. ester).[1] -

Aromatization: The initial condensation often yields the 4,5-dihydro intermediate.[1] Aromatization to the full pyridazinone requires oxidative dehydrogenation, commonly using bromine in acetic acid or sodium m-nitrobenzenesulfonate.[1]

Pharmacological Divergence: A Tale of Two Targets

The N-substituent acts as a "molecular rudder," steering the scaffold toward distinct biological targets.[1]

Table 1: Structure-Activity Relationship (SAR) Divergence[1]

| Feature | Emorfazone (Analgesic) | Levosimendan (Cardiovascular) |

| Primary Target | COX inhibition / Bradykinin suppression | Troponin C (Ca2+ sensitizer) / PDE3 |

| N-Substituent (Pos 2) | Methyl group (-CH3) | Hydrogen (Tautomeric hydrazone form) |

| Ring Substituents | 4-ethoxy, 5-morpholino | Malononitrile hydrazone at C5 |

| Mechanism Class | Non-acidic NSAID | Calcium Sensitizer / Inodilator |

| Therapeutic Outcome | Pain relief without gastric ulceration | Increased cardiac contractility without arrhythmia |

Deep Dive: Levosimendan Mechanism

Levosimendan illustrates the pinnacle of pyridazinone engineering.[1] Unlike traditional inotropes (catecholamines) that increase intracellular calcium—often causing arrhythmias—Levosimendan increases the sensitivity of contractile proteins to calcium.[1]

Figure 2: Dual Mechanism of Levosimendan in Cardiomyocytes

Caption: Levosimendan acts via Ca2+ sensitization (TnC binding) and vasodilation (K-ATP channel opening), minimizing energetic cost.[1]

Experimental Protocols

The following protocols are standardized for research applications.

Protocol A: Synthesis of 6-Phenyl-3(2H)-pyridazinone (General Scaffold)

Rationale: This reaction demonstrates the fundamental condensation-dehydrogenation sequence.[1]

Reagents:

-

3-Benzoylpropionic acid (10 mmol)[1]

-

Hydrazine hydrate (15 mmol)[1]

-

Ethanol (30 mL)

-

Glacial Acetic Acid / Bromine (for oxidation)[1]

Step-by-Step:

-

Condensation: Dissolve 3-benzoylpropionic acid in ethanol. Add hydrazine hydrate dropwise.[1]

-

Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

-

Checkpoint: The disappearance of the acid starting material indicates formation of the 4,5-dihydropyridazinone.[1]

-

-

Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate (6-phenyl-4,5-dihydropyridazin-3(2H)-one).[1]

-

Oxidation (Aromatization): Dissolve the dihydro-intermediate in glacial acetic acid. Add bromine (1.1 eq) dropwise at 60°C. Stir for 2 hours.

-

Safety Note: Perform in a fume hood; bromine is highly toxic and volatile.[1]

-

-

Purification: Pour into water, filter the solid, and recrystallize from ethanol to yield the target 6-phenyl-3(2H)-pyridazinone.

Protocol B: In Vitro PDE3 Inhibition Assay

Rationale: To validate the cardiovascular potential of N-substituted derivatives.[1]

Materials:

-

Human recombinant PDE3A enzyme.[1]

-

Substrate: [3H]-cAMP.[1]

-

Scintillation proximity assay (SPA) beads.[1]

Workflow:

-

Preparation: Dilute test compounds (pyridazinone derivatives) in DMSO (final concentration <1%).

-

Incubation: Mix PDE3A enzyme, [3H]-cAMP (50 nM), and test compound in Tris-HCl buffer (pH 7.5, containing MgCl2). Incubate at 30°C for 20 minutes.

-

Termination: Stop reaction by adding PDE-SPA beads (yttrium silicate) containing zinc sulfate.

-

Quantification: Measure radioactivity using a scintillation counter.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

-

Validation: Reference standard Milrinone should exhibit IC50

0.5–1.0

-

Future Outlook: Hybridization

Current research has moved beyond simple substitution.[1] The frontier lies in molecular hybridization , fusing the pyridazinone ring with other pharmacophores:

-

Triazole-Pyridazinones: To enhance antifungal and anticancer activity.[1]

-

Pyridazinone-Sulfonylureas: Dual-action antidiabetic agents.[1]

-

Computational Design: Using docking studies (e.g., into the ATP-binding pocket of kinases) to predict optimal N-substituents before synthesis.[1]

References

-

Asif, M. (2014).[1] Chemical characteristics, synthetic methods, and biological potential of pyridazine and pyridazinone derivatives.[6][7][8][9][10][11] International Journal of Medicinal Chemistry.[1] Link

-

Nieminen, M. S., et al. (2013).[1][12] Levosimendan: current data, clinical use and future development.[1][12] Heart, Lung and Vessels.[1][12][13] Link

-

Takaya, M., et al. (1979).[1] A new nonsteroidal analgesic-antiinflammatory agent.[1][14][15] Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry.[1] Link[1]

-

Papp, J. G., et al. (2012).[1][16] Levosimendan: molecular mechanisms and clinical implications: consensus of experts on the mechanisms of action of levosimendan.[12] International Journal of Cardiology.[1] Link

-

Sotelo, E., et al. (2002).[1] Pyridazines.[1][10][17][18][19][20] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.[1][4][10][14][18] Link

Sources

- 1. Levosimendan - Wikipedia [en.wikipedia.org]

- 2. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gabriel-Colman Rearrangement [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedpharmajournal.org [biomedpharmajournal.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Levosimendan | PPTX [slideshare.net]

- 14. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 15. jscimedcentral.com [jscimedcentral.com]

- 16. Gabriel-Colman Rearrangement (Chapter 24) - Name Reactions in Organic Synthesis [cambridge.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. iglobaljournal.com [iglobaljournal.com]

- 20. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Executive Summary

This protocol details the synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (also known as 2-(2-cyanoethyl)pyridazin-3(2H)-one). This compound serves as a critical pharmacophore in the development of antihypertensive agents, COX-2 inhibitors, and platelet aggregation inhibitors. The methodology focuses on the base-catalyzed Michael addition of pyridazin-3(2H)-one to acrylonitrile. This route is selected for its high atom economy, scalability, and operational simplicity compared to direct alkylation with halo-nitriles.

Chemical Identity & Retrosynthesis[1][2]

The target molecule features a pyridazinone core N-alkylated with a propanenitrile side chain.

-

IUPAC Name: 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

-

Alternative Name: 2-(2-Cyanoethyl)-3(2H)-pyridazinone

-

Molecular Formula: C

H -

Molecular Weight: 149.15 g/mol

Retrosynthetic Analysis: The most logical disconnection is at the N-C bond between the pyridazinone ring and the ethyl chain. This reveals two precursors: the nucleophilic pyridazin-3(2H)-one and the electrophilic Michael acceptor acrylonitrile .

Figure 1: Retrosynthetic strategy utilizing the Michael addition pathway.

Safety & Precautions (Critical)

| Hazard Class | Reagent | Specific Danger | Mitigation |

| Carcinogen/Toxic | Acrylonitrile | Highly toxic by inhalation/skin absorption. Carcinogenic. | Use ONLY in a certified fume hood. Double glove (Nitrile/Laminate). |

| Corrosive | Triton B (Benzyltrimethylammonium hydroxide) | Causes severe skin burns and eye damage. | Wear face shield and chemical-resistant apron. |

| Irritant | Pyridazin-3(2H)-one | Respiratory and skin irritant. | Standard PPE (Lab coat, gloves, goggles). |

Emergency Note: Acrylonitrile can polymerize explosively if not inhibited or if exposed to strong bases without solvent control. Ensure the reaction vessel is equipped with a reflux condenser and temperature monitoring.

Materials & Equipment

Reagents:

-

Pyridazin-3(2H)-one (CAS: 504-30-3) - Purity ≥ 98%

-

Acrylonitrile (CAS: 107-13-1) - Stabilized with MEHQ

-

Triton B (40% in Methanol) or Triethylamine (Et

N) - Catalyst -

1,4-Dioxane or Ethanol - Solvent

-

Chloroform/Methanol - For extraction/purification

Equipment:

-

100 mL Round-bottom flask (3-neck)

-

Reflux condenser with nitrogen inlet

-

Magnetic stirrer with heating block

-

Rotary evaporator

-

Vacuum filtration setup (Buchner funnel)

Step-by-Step Synthesis Protocol

Method A: Base-Catalyzed Michael Addition (Preferred)

This method utilizes Triton B to generate the nucleophilic nitrogen anion, facilitating attack on the

Phase 1: Reaction Setup

-

Charge: In a 100 mL 3-neck round-bottom flask, suspend Pyridazin-3(2H)-one (1.92 g, 20 mmol) in 1,4-Dioxane (20 mL) .

-

Catalyst Addition: Add Triton B (40% in MeOH, 0.5 mL) dropwise to the suspension while stirring. The mixture may clarify slightly as the salt forms.

-

Reagent Addition: Add Acrylonitrile (1.59 g, 30 mmol, 1.5 eq) dropwise over 10 minutes.

-

Note: A slight excess of acrylonitrile drives the equilibrium forward.

-

Phase 2: Reaction & Monitoring

-

Heating: Heat the reaction mixture to reflux (approx. 100°C) under a nitrogen atmosphere.

-

Duration: Maintain reflux for 4–6 hours .

-

TLC Monitoring: Check progress using TLC (Mobile Phase: Ethyl Acetate/Hexane 7:3).

-

Starting Material R

: ~0.2 (lower) -

Product R

: ~0.5 (higher) -

Stain: UV (254 nm) or Iodine chamber.

-

Phase 3: Workup & Isolation

-

Quench: Cool the mixture to room temperature.

-

Evaporation: Remove the solvent and excess acrylonitrile under reduced pressure (Rotovap) to yield a viscous residue.

-

Caution: The distillate contains acrylonitrile; dispose of as hazardous waste.

-

-

Extraction: Dissolve the residue in Chloroform (30 mL) and wash with Water (2 x 10 mL) to remove the catalyst and unreacted starting material.

-

Drying: Dry the organic layer over anhydrous Na

SO

Phase 4: Purification

-

Crystallization: Triturate the crude solid with cold Diethyl Ether or recrystallize from Ethanol/Water (9:1) .

-

Drying: Dry the resulting white/off-white crystals in a vacuum oven at 40°C for 4 hours.

Expected Yield: 75–85% Melting Point: 108–110°C (Lit. value check required for specific polymorphs).

Mechanism of Action

The reaction proceeds via a base-promoted Michael addition. The base deprotonates the amide-like nitrogen (N2) of the pyridazinone, creating a nucleophile that attacks the electron-deficient alkene of the acrylonitrile.

Figure 2: Mechanistic pathway of the N-cyanoethylation.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters:

| Technique | Expected Signal / Characteristic | Interpretation |

| IR Spectroscopy | 2240–2250 cm | C≡N stretch (Nitrile group confirmation) |

| 1660–1670 cm | C=O stretch (Pyridazinone carbonyl) | |

| Pyridazinone ring proton (C4/C5) | ||

| Pyridazinone ring proton | ||

| Pyridazinone ring proton (C6/C3) | ||

| Mass Spectrometry | Molecular ion peak |

Troubleshooting Guide

Issue: Low Yield

-

Cause: Polymerization of acrylonitrile.

-

Solution: Add a radical inhibitor (hydroquinone) if using old acrylonitrile. Ensure nitrogen atmosphere is maintained.

-

Cause: Incomplete reaction.

-

Solution: Increase catalyst load to 10 mol% or switch to a stronger base (e.g., NaOEt in EtOH).

Issue: O-Alkylation vs. N-Alkylation

-

Observation: Formation of 3-(2-cyanoethoxy)pyridazine (rare under these conditions).

-

Solution: Michael addition conditions (thermodynamic control) heavily favor N-alkylation. Ensure the reaction is refluxed adequately to permit thermodynamic equilibration to the stable N-substituted lactam.

Issue: Sticky/Oily Product

-

Cause: Residual solvent or Triton B.

-

Solution: Perform the water wash thoroughly during extraction. Recrystallize from minimal hot ethanol.

References

-

General Pyridazinone Synthesis: Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Link

-

Cyanoethylation Protocol: Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Link

-

Michael Addition to Acrylonitrile: Scispace Review. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. Link

- Related N-Alkylation Methodology: Sotelo, E., et al. (2002). Efficient Synthesis of 3(2H)-Pyridazinones. Synthetic Communications.

Application Note & Protocol: Hydrolysis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile to 3-(6-Oxopyridazin-1(6H)-yl)propanoic Acid

Introduction

3-(6-Oxopyridazin-1(6H)-yl)propanoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyridazinone core linked to a propanoic acid moiety, is found in a variety of biologically active compounds, including those with potential antihypertensive and anti-inflammatory properties. The synthesis of this key intermediate often proceeds via the corresponding propanenitrile derivative. The hydrolysis of the nitrile group to a carboxylic acid is a critical and often challenging transformation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective hydrolysis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile, exploring both acidic and basic methodologies. We will delve into the mechanistic underpinnings of these reactions, provide field-proven, step-by-step protocols, and outline analytical techniques for monitoring and characterization.

Mechanistic Principles of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.[1][2] In both cases, the reaction occurs in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] A series of proton transfers then leads to the formation of an amide intermediate.[5] This amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[3][4] The final step, the formation of the protonated ammonia, is a strong driving force for the reaction, rendering it essentially irreversible.[4]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the hydrolysis is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[1][4] This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the more stable amide.[1] Under harsher conditions, such as elevated temperatures and prolonged reaction times, the amide intermediate is then hydrolyzed to a carboxylate salt.[4][6] An acidic workup is subsequently required to protonate the carboxylate and isolate the final carboxylic acid product.[2][7] It is worth noting that under milder basic conditions, it is sometimes possible to isolate the amide as the primary product.[4]

Comparative Analysis of Hydrolysis Methods

The choice between acidic and basic hydrolysis depends on several factors, including the stability of the starting material and product to the reaction conditions, potential side reactions, and the desired final product form. The following table summarizes the key aspects of each method for the hydrolysis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reagents | Strong mineral acid (e.g., HCl, H₂SO₄) in water | Strong base (e.g., NaOH, KOH) in water or aqueous alcohol |

| Temperature | Typically elevated (reflux)[7][8] | Often requires heating (reflux) for complete hydrolysis[4][9] |

| Reaction Time | Can be lengthy depending on substrate reactivity | Can be faster than acidic hydrolysis, but may require vigorous conditions[4] |

| Intermediate | Amide[1][3] | Amide[1] |

| Product Form | Carboxylic acid | Carboxylate salt (requires acidic workup to isolate the acid)[2][7] |

| Potential Issues | Potential for degradation of acid-sensitive functional groups.[8] | Potential for side reactions on base-sensitive groups. |

| Workup | Extraction or direct crystallization | Neutralization with acid followed by extraction or crystallization.[6][9] |

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical procedure, appropriate personal protective equipment (PPE) should be worn, and all operations should be conducted in a well-ventilated fume hood.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes hydrochloric acid to effect the hydrolysis.

Materials:

-

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(6-oxopyridazin-1(6H)-yl)propanenitrile (1.0 eq).

-

Acid Addition: To the flask, add a 6 M aqueous solution of hydrochloric acid (approximately 10-20 volumes).

-

Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring.[7][8]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate forms upon cooling, it may be the desired product. Isolate the solid by vacuum filtration and wash with cold deionized water.

-

If no precipitate forms, transfer the cooled reaction mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(6-Oxopyridazin-1(6H)-yl)propanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs sodium hydroxide for the hydrolysis.

Materials:

-

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

-

Sodium Hydroxide (NaOH) pellets or a concentrated aqueous solution

-

Deionized Water

-

Ethanol or Methanol (optional, to improve solubility)

-

Concentrated Hydrochloric Acid (HCl) for neutralization

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or a pH meter

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (approximately 10-20 volumes).[9] An alcohol co-solvent like ethanol or methanol can be added to aid solubility.[9]

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The evolution of ammonia gas, which can be detected by its characteristic odor or with moist litmus paper, is an indicator of the reaction proceeding.[2]

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice-water bath.

-

Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution is acidic (pH ~2-3), as indicated by pH paper or a pH meter.[9] The product should precipitate out of the solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold deionized water.[6]

-

If the product does not precipitate, transfer the acidified solution to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(6-Oxopyridazin-1(6H)-yl)propanoic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography as described in the acidic hydrolysis protocol.

Analytical Characterization

To ensure the successful synthesis and purity of 3-(6-Oxopyridazin-1(6H)-yl)propanoic acid, a combination of analytical techniques should be employed.

-

Thin Layer Chromatography (TLC): A simple and rapid method to monitor the reaction progress by observing the disappearance of the starting nitrile spot and the appearance of the more polar carboxylic acid product spot.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction conversion and the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product. Key diagnostic signals include the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: A powerful tool for monitoring the reaction. The disappearance of the characteristic nitrile (C≡N) stretching vibration (around 2250 cm⁻¹) and the appearance of a broad O-H stretch (around 2800-3200 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1705 cm⁻¹) are indicative of the carboxylic acid formation.[10]

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Visualizing the Process

To better understand the workflow and the chemical transformations, the following diagrams have been generated.

Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.

Caption: A generalized experimental workflow for nitrile hydrolysis.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or using a more concentrated acid or base. For base-catalyzed hydrolysis, the addition of a phase-transfer catalyst may be beneficial if solubility is an issue.

-

Product Decomposition: The pyridazinone ring can be sensitive to harsh acidic or basic conditions. If degradation is observed, consider using milder conditions, such as a lower reaction temperature or a less concentrated acid or base.

-

Difficult Purification: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent, can be effective.

-

Side Reactions: Be mindful of other functional groups in the molecule that could react under the hydrolysis conditions. For instance, esters would also be hydrolyzed under these conditions.

By carefully selecting the reaction conditions and diligently monitoring the progress, the hydrolysis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile can be achieved in high yield and purity, providing a reliable route to this important carboxylic acid intermediate.

References

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Available from: [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available from: [Link]

- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available from: [Link]

-

Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]

-

Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Available from: [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. Available from: [Link]

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Using 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile as a scaffold in drug design

Application Note: Strategic Utilization of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile in Drug Design

Executive Summary

In modern medicinal chemistry, the "privileged structure" concept dictates that certain molecular frameworks are capable of binding to multiple, unrelated receptor targets. The pyridazinone core is one such structure, widely recognized in cardiovascular (PDE3 inhibitors), anti-inflammatory (COX-2/p38 MAPK inhibitors), and respiratory therapeutics.

This guide focuses on 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (CAS: 4245-88-7), a versatile intermediate that combines the pharmacophoric utility of the pyridazinone ring with the synthetic malleability of a nitrile-terminated linker. This scaffold serves as a critical "hub" molecule, allowing researchers to:

-

Modulate Solubility: The polar nitrile chain improves physicochemical properties.

-

Access Divergent Libraries: The nitrile group is a gateway to amines (linkers), carboxylic acids (H-bond donors), or tetrazoles (bioisosteres).

-

Probe Binding Pockets: The ethyl spacer allows the functional group to reach secondary binding sites (e.g., solvent-exposed regions in kinase domains).

Structural Analysis & Pharmacophore Mapping

Before synthesis, it is critical to understand why this scaffold is effective.

-

The Core (Pyridazinone): Acts as a hydrogen bond acceptor (carbonyl) and donor (if N-unsubstituted, though here N is substituted). The ring is planar and aromatic, suitable for

stacking interactions with residues like Phenylalanine or Tyrosine in receptor pockets. -

The Linker (Ethyl chain): Provides rotational freedom, decoupling the core from the tail to avoid steric clash.

-

The Warhead (Nitrile): A metabolic "soft spot" or synthetic handle.

Diagram 1: Scaffold Divergence Strategy

Caption: Divergent synthesis pathways from the central nitrile scaffold, enabling rapid library generation.

Experimental Protocols

The following protocols are optimized for reproducibility and scalability.

Protocol A: Synthesis of the Scaffold (Cyanoethylation)

Objective: N-alkylation of pyridazin-3(2H)-one via Michael addition.

Mechanism: Base-catalyzed nucleophilic attack of the pyridazinone nitrogen (N2) on the

Materials:

-

Pyridazin-3(2H)-one (1.0 eq)

-

Acrylonitrile (1.5 - 2.0 eq) [Caution: Carcinogen/Volatile]

-

Base: Triton B (40% in methanol) or K₂CO₃ (anhydrous)

-

Solvent: Water (Green chemistry) or Acetonitrile

-

Equipment: Reflux condenser, oil bath.

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask, suspend Pyridazin-3(2H)-one (10 mmol, 0.96 g) in water (20 mL).

-

Catalysis: Add Triton B (3 drops) or K₂CO₃ (0.5 eq). Stir for 10 minutes at room temperature (RT) to ensure deprotonation/activation.

-

Addition: Dropwise add Acrylonitrile (20 mmol, 1.3 mL) over 10 minutes. Note: The reaction is exothermic; control addition rate.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (lower Rf) should disappear.

-

Workup:

-

Cool to RT. The product often precipitates as a solid or oil.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Yield: Expected yield 75–85%.

Validation:

-

1H NMR (CDCl3): Look for the characteristic triplet of the

(approx. 4.4 ppm) and the triplet of the

Protocol B: Transformation to Tetrazole (Bioisosteric Replacement)

Objective: Convert the nitrile to a tetrazole to mimic a carboxylic acid with improved metabolic stability and membrane permeability.

Materials:

-

Scaffold (from Protocol A) (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq) [Caution: Toxic/Explosive]

-

Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine hydrochloride

-

Solvent: Water/Isopropanol (1:1) or DMF[1]

Step-by-Step Methodology:

-

Setup: Dissolve the nitrile scaffold (5 mmol) in Water/Isopropanol (20 mL).

-

Reagents: Add NaN₃ (7.5 mmol) and ZnBr₂ (5 mmol). Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile.

-

Reaction: Reflux at 80°C for 12–24 hours. This "Click-type" cycloaddition is slow but clean.

-

Workup:

-

Cool to RT. Acidify carefully with 1N HCl to pH 2–3 (releases HN₃ gas – perform in fume hood ).

-

The tetrazole product usually precipitates. Filter and wash with cold water.

-

If no precipitate, extract with Ethyl Acetate.

-

-

Yield: Expected yield 60–80%.

Case Study: Designing a PDE3 Inhibitor Analog

To demonstrate the utility of this scaffold, we apply it to the optimization of a Zardaverine -like inhibitor (a known bronchodilator/vasodilator).

Challenge: Zardaverine has poor water solubility. Solution: Use the cyanoethyl scaffold to introduce a polar handle without disrupting the core binding mode.

Data Comparison: Physicochemical Profile

| Property | Zardaverine (Parent) | N-Cyanoethyl Analog (Scaffold) | Tetrazole Derivative |

| MW | 226.2 | 279.3 | 322.3 |

| cLogP | 2.1 (Moderate) | 1.8 (Improved) | 0.9 (Highly Soluble) |

| H-Bond Donors | 1 | 0 | 1 (Tetrazole NH) |

| TPSA | 58 Ų | 82 Ų | 115 Ų |

| Predicted Metabolic Stability | Low (O-demethylation) | Medium | High |

Analysis: The N-cyanoethyl analog lowers cLogP, improving solubility. Converting to the tetrazole drastically improves solubility (low cLogP) while maintaining the acidic proton required for specific receptor interactions (mimicking the NH of the parent pyridazinone if needed, or interacting with Arg residues in the pocket).

Diagram 2: Synthetic Workflow for Library Generation

Caption: Step-by-step synthetic workflow from starting material to functionalized drug candidates.

Safety & Handling (E-E-A-T)

-

Acrylonitrile: Highly flammable and carcinogenic. Must be handled in a well-ventilated fume hood. Use nitrile gloves (double gloving recommended).

-

Sodium Azide: Reacts with metals to form explosive azides. Do not use metal spatulas. Quench reactions in a dedicated waste container containing bleach (sodium hypochlorite) to neutralize azide ions.

-

Pyridazinone Derivatives: Generally biologically active.[2][3][4][5][6] Handle as potential potent kinase/PDE inhibitors.

References

-

Synthesis of N-substituted Pyridazinones: Title: "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture" Source:[5] Journal of Chemical and Pharmaceutical Research URL:[Link] (General reference for pyridazinone chemistry).[5]

-

Michael Addition Protocols: Title: "Acrylonitrile - American Chemical Society" Source: ACS Molecule of the Week URL:[Link]

- Tetrazole Synthesis (Zinc Bromide Method): Title: "Zinc(II) salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles" Source: Journal of Organic Chemistry (General methodology reference). Context: Standard protocol adaptation for nitrile-to-tetrazole conversion.

-

Pyridazinone Pharmacology: Title: "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity" Source:[2][3][4][6] Bentham Science URL:[Link]

-

Piperidine/Nitrile Scaffolds (Analogous Chemistry): Title: "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films" Source: Scientific Reports (Nature) URL:[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. benthamscience.com [benthamscience.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. scispace.com [scispace.com]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile. This key intermediate is synthesized via the cyanoethylation of pyridazin-3(2H)-one, a reaction that is significantly influenced by the choice of catalyst. This guide delves into the mechanistic underpinnings of various catalytic systems, including base catalysis and phase-transfer catalysis, offering a comparative analysis to inform experimental design. Detailed, step-by-step protocols are provided, underpinned by established scientific literature, to ensure reproducible and efficient synthesis.

Introduction and Synthetic Overview

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The pyridazinone core is a prevalent scaffold in a variety of biologically active compounds.[1] The primary and most direct route to this compound is the Michael addition of pyridazin-3(2H)-one to acrylonitrile, a process known as cyanoethylation.

Cyanoethylation involves the addition of a protic nucleophile, in this case, the nitrogen atom of the pyridazinone ring, to the electron-deficient β-carbon of acrylonitrile.[2] This reaction is typically catalyzed to achieve optimal yields and reaction rates. The choice of catalyst is paramount and dictates the reaction conditions and overall efficiency.

The Core Reaction: Cyanoethylation

The fundamental transformation is depicted below:

The nitrile group in acrylonitrile is a powerful electron-withdrawing group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[3] The catalyst's role is to enhance the nucleophilicity of the pyridazinone nitrogen, thereby facilitating the addition reaction.

Catalyst Selection and Mechanistic Insights

The cyanoethylation of N-heterocycles like pyridazinone can be effectively catalyzed by bases or phase-transfer catalysts. The selection of the appropriate catalyst system is critical for maximizing yield and minimizing side reactions.

Base Catalysis

Base-catalyzed cyanoethylation is a widely employed method.[2][4] Strong bases are generally used to deprotonate the N-H bond of the pyridazinone, generating a highly nucleophilic pyridazinide anion. This anion then readily attacks the acrylonitrile.

2.1.1. Homogeneous Base Catalysts

Soluble strong bases such as alkali metal hydroxides (e.g., KOH, NaOH), alkoxides (e.g., potassium tert-butoxide), and quaternary ammonium hydroxides (e.g., benzyl trimethyl ammonium hydroxide - Triton B) are effective homogeneous catalysts.[3][5]

-

Mechanism of Action: The base abstracts the proton from the nitrogen atom of the pyridazinone ring, creating a resonance-stabilized anion. This anion then acts as a potent nucleophile, attacking the β-carbon of acrylonitrile in a Michael addition. A subsequent proton transfer from a solvent molecule or another pyridazinone molecule regenerates the catalyst and yields the final product.

Caption: Generalized Workflow for Phase-Transfer Catalysis.

Comparative Data on Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile. Below is a summary of representative catalytic systems.

| Catalyst System | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Homogeneous Base | Triton B | Dioxane | 25-30 | 2-4 | High | [3] |

| Homogeneous Base | NaOH | Water/Ethanol | Reflux | 4-6 | Moderate-High | General Knowledge |

| Heterogeneous Base | Amberlite IRA-400 | Acetonitrile | 50-60 | 8-12 | Good | [3][5] |

| Phase-Transfer | K₂CO₃ / TBAB | DMF | Room Temp | 24 | Good-Excellent | [6] |

Note: Yields are indicative and can vary based on the precise reaction scale and purification methods.

Experimental Protocols

Safety Precaution: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Homogeneous Base Catalysis using Triton B

This protocol is adapted from general procedures for base-catalyzed cyanoethylation. [3] Materials:

-

Pyridazin-3(2H)-one

-

Acrylonitrile

-

Triton B (40% solution in methanol)

-

Dioxane (anhydrous)

-

Glacial acetic acid

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of Pyridazin-3(2H)-one (1.0 eq) in anhydrous dioxane, add Triton B (catalytic amount, e.g., 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acrylonitrile (1.1 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by adding a few drops of glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile.

Protocol 2: Phase-Transfer Catalysis using K₂CO₃ and TBAB

This protocol is based on similar N-alkylation reactions under phase-transfer conditions. [6] Materials:

-

Pyridazin-3(2H)-one

-

Acrylonitrile

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine Pyridazin-3(2H)-one (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and tetrabutylammonium bromide (0.1 eq) in anhydrous DMF.

-

Stir the suspension vigorously at room temperature.

-

Add acrylonitrile (1.2 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with dichloromethane (3x).

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

-

Polycyanoethylation: The use of a large excess of acrylonitrile or highly concentrated strong bases can sometimes lead to the addition of a second cyanoethyl group to the product. Using a heterogeneous catalyst can sometimes favor monocyanoethylation. [5]* Reaction Monitoring: TLC is an effective tool to monitor the progress of the reaction. A suitable eluent system might be a mixture of ethyl acetate and hexanes.

-

Purification: The product is a polar molecule. Silica gel chromatography is generally effective for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be an option for the final product.

-

Moisture Sensitivity: While not extremely sensitive, using anhydrous solvents and reagents, particularly in the base-catalyzed protocols, can prevent side reactions and improve yields.

Conclusion

The synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile via cyanoethylation is a robust and versatile reaction. The choice between homogeneous base catalysis and phase-transfer catalysis will depend on the specific laboratory setup, desired scale, and purification strategy. Both methods, when executed with care, provide reliable access to this important synthetic intermediate. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

- Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

- BenchChem. A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs.

- Taylor & Francis Online.

- Wikipedia.

- ResearchGate.

- Google Patents.

- Google Patents.

- Glen Research. Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.

- Nanomaterials Chemistry. Application of ZnS-ZnFe2O4 Heterogeneous Catalyst in the Synthesis of Pyridazinon Compo.

- PTC Organics, Inc. Chiral PTC Michael Addition.

- PubMed. Enantioselective phase-transfer-catalyzed intramolecular aza-Michael reaction: effective route to pyrazino-indole compounds.

- PMC. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

- BenchChem.

- University of Illinois. CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS.

- PrepChem.com. Synthesis of (3.1) 2-(6-Hydroxy-pyridazin-3-yl)-propanenitrile.

- Beilstein Journals.

- ARKAT USA. Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3- cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide.

- ResearchGate. Synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide.

- BenchChem. Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.

- Universidade do Minho.

- Google Patents. CN105820303A - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.

- SpringerLink.

- Google Patents.

- PMC. Ethyl 2-[4-(4-methoxybenzyl)

- MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

- ResearchGate. Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)

-

Beilstein Journals. Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular-[3][7]hydride shift/isomerization reaction.

Sources

- 1. nanomaterchem.com [nanomaterchem.com]

- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2579580A - Cyanoethylation - Google Patents [patents.google.com]

- 6. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Purification techniques for high-purity 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Technical Support Center: High-Purity 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (CAS: 42075-29-6). This guide addresses the specific challenges associated with purifying this Michael addition product.

The synthesis typically involves the cyanoethylation of pyridazin-3(2H)-one using acrylonitrile under basic catalysis. While the reaction is robust, achieving pharmaceutical-grade purity (>99.5%) is complicated by three factors:

-

Regioselectivity: Distinguishing between N-alkylation (desired) and O-alkylation (impurity).

-

Polymerization: Removal of oligomeric acrylonitrile byproducts (yellow/brown gums).

-

Hydrolysis: Preventing the conversion of the labile nitrile group to an amide or carboxylic acid.

Core Purification Protocol (The "Golden Path")

This workflow is designed to maximize yield while ensuring the removal of the specific impurities listed above.

Step 1: Workup & Scavenging

-

Objective: Remove base catalyst and unreacted acrylonitrile.

-

Protocol:

-

Concentrate the reaction mixture under reduced pressure (< 50 °C) to remove excess acrylonitrile. Warning: Do not overheat; nitrile hydrolysis is thermally accelerated in basic media.

-

Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Wash with 0.1 M HCl (cold) to neutralize the base catalyst (e.g., Triton B or NaOH).

-

Wash with saturated Brine to remove water-soluble oligomers.

-

Step 2: Crystallization (The Primary Purification)

-

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

-

Rationale: Pyridazinone derivatives exhibit a steep solubility curve in ethanol. The slight water content suppresses the solubility of non-polar acrylonitrile polymers while keeping the polar product in solution at high temperatures.

| Parameter | Specification | Reason |

| Solvent | Ethanol (95%) | High solubility at reflux; low at 0°C. |

| Concentration | 5–7 mL solvent per gram of crude | Prevents "oiling out" (liquid-liquid phase separation). |

| Cooling Rate | 10 °C per hour | Slow cooling promotes crystal purity over occlusion. |

| Seeding | At 35–40 °C | Critical to prevent super-saturation and oiling. |

Step 3: Polishing (Optional)

-

If the product remains colored (yellow/tan), dissolve in hot ethanol and treat with Activated Carbon (SX Ultra) for 15 minutes. Filter hot through Celite.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

Caption: Logical workflow for the purification of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile, prioritizing color removal and crystallization.

Troubleshooting Hub (FAQs)

Issue 1: "My product is separating as an oil, not crystals."

Diagnosis: This phenomenon, known as "oiling out," occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or when the solution is too concentrated. The Fix:

-

Reheat the mixture until the oil dissolves back into a clear solution.

-

Add more solvent (increase volume by 20%).

-

Seed the solution with a pure crystal at a temperature below the boiling point but above the cloud point.

-

Slow Cool: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature naturally over 4–6 hours. Do not use an ice bath immediately.

Issue 2: "How do I know if I have the N-alkylated or O-alkylated product?"

Diagnosis: Pyridazinones are ambident nucleophiles. While Michael addition to acrylonitrile strongly favors N-alkylation, O-alkylation is a possible impurity. The Fix: Use IR or NMR spectroscopy.

-

IR Evidence:

-

N-isomer (Target): Strong Carbonyl (C=O) stretch at 1660–1680 cm⁻¹ .

-

O-isomer (Impurity): Loss of C=O stretch; appearance of aromatic C-O bands.

-

-

NMR Evidence:

-

N-isomer: The methylene protons attached to the nitrogen (

) typically appear around 4.2–4.5 ppm . -

O-isomer: The methylene protons attached to oxygen (

) shift downfield to 4.6–4.9 ppm .

-

Issue 3: "I see a new impurity growing during recrystallization."

Diagnosis: You are likely hydrolyzing the nitrile group.

Mechanism:

-

Ensure your recrystallization solvent is neutral .

-

Avoid prolonged boiling.

-

If using Ethanol/Water, ensure the water is distilled and pH neutral.

-

Switch to Isopropanol (IPA) which requires higher temperatures but is less conducive to hydrolysis if dry.

Issue 4: "The product has a persistent yellow tint."

Diagnosis: Oligomers of acrylonitrile (polyacrylonitrile fragments) are contaminating the crystal lattice. The Fix:

-

Solvent Swap: Recrystallize from Ethyl Acetate (EtOAc) . Polyacrylonitrile is generally insoluble in EtOAc and will remain in the solid phase (filter it off) or stay in the mother liquor depending on molecular weight.

-

Chemical Wash: Wash the organic phase (DCM) with a dilute sodium bisulfite solution during workup to reduce colored oxidative byproducts.

Analytical Validation Data

Use the following table to benchmark your purified material.

| Attribute | Expected Value | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 78–82 °C (Dependent on crystal habit) | DSC / Capillary |

| IR (C≡N) | ~2250 cm⁻¹ (Sharp, weak) | FT-IR |

| IR (C=O) | ~1665 cm⁻¹ (Strong) | FT-IR |

| Solubility | Soluble: DMSO, DMF, DCM, Hot EtOHInsoluble: Hexane, Water (Cold) | Visual |

References

-

Solubility & Solvent Selection

-

BenchChem Technical Support.[1][2] (2025).[1][3][4][5][6] "An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives." Link

-

Saha, F., et al. (2019).[3][7] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[7] Link

-

-

Synthesis & Reactivity

-

Regioselectivity (N- vs O-Alkylation)

-

Cee, V. J., et al. (2013).[8] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

-

Huo, S., et al. (2024). "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones." PubMed. Link

-

-

Recrystallization Techniques

-

MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Dept of Chemistry. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing Pyridazinone Nitriles in Aqueous Media

Current Status: Operational Ticket ID: PYR-CN-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for Pyridazinone Nitriles. If you are accessing this guide, you are likely facing a common but frustrating paradox: the pyridazinone ring is a robust pharmacophore (common in PDE inhibitors and herbicides), yet the attached nitrile (-CN) group renders the molecule susceptible to hydrolysis in aqueous environments.

This guide is not a generic textbook summary. It is a troubleshooting system designed to help you distinguish between physical instability (precipitation) and chemical instability (hydrolysis/oxidation) and provide actionable protocols to resolve them.

Module 1: Diagnostic Hub

Before altering your formulation, you must identify the root cause of the instability. Use the logic flow below to diagnose your specific issue.

Visual Troubleshooting Guide

Figure 1: Diagnostic logic tree for identifying the mode of failure in pyridazinone nitrile solutions.

Symptom Reference Table

| Symptom | Probable Cause | Mechanism | Confirmation Test |